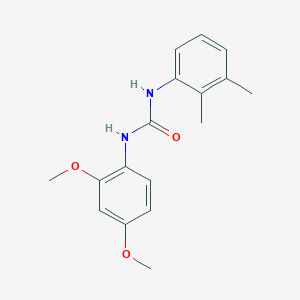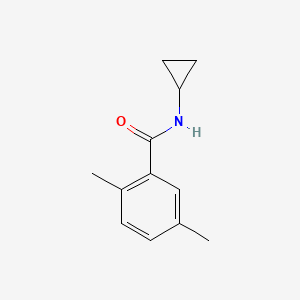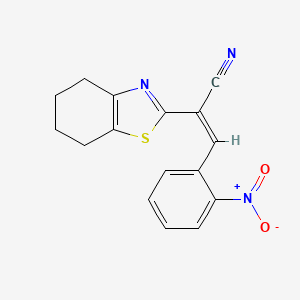![molecular formula C20H22N2O2 B5318708 3-{[4-(4-morpholinyl)phenyl]amino}-1-phenyl-2-buten-1-one](/img/structure/B5318708.png)
3-{[4-(4-morpholinyl)phenyl]amino}-1-phenyl-2-buten-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[4-(4-morpholinyl)phenyl]amino}-1-phenyl-2-buten-1-one, also known as LY294002, is a potent and selective inhibitor of phosphoinositide 3-kinases (PI3Ks). This molecule has been widely used in scientific research to investigate the role of PI3K signaling pathways in various biological processes.
作用机制
3-{[4-(4-morpholinyl)phenyl]amino}-1-phenyl-2-buten-1-one is a competitive inhibitor of PI3Ks, which are enzymes that phosphorylate phosphatidylinositol lipids to generate second messengers that activate downstream signaling pathways. This compound binds to the ATP-binding site of PI3Ks, preventing the phosphorylation of phosphatidylinositol lipids and the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by inhibiting the activation of Akt, which plays a critical role in cell survival and proliferation. This compound has also been shown to inhibit cell migration and angiogenesis, which are important processes in cancer metastasis. In addition, this compound has been used to investigate the role of PI3K in insulin signaling, which is important for glucose homeostasis.
实验室实验的优点和局限性
One advantage of 3-{[4-(4-morpholinyl)phenyl]amino}-1-phenyl-2-buten-1-one is its selectivity for PI3Ks, which allows for specific inhibition of PI3K signaling pathways without affecting other signaling pathways. Another advantage is its potency, which allows for effective inhibition of PI3Ks at low concentrations. However, one limitation of this compound is its potential off-target effects, which may affect the interpretation of experimental results.
未来方向
For the use of 3-{[4-(4-morpholinyl)phenyl]amino}-1-phenyl-2-buten-1-one in scientific research include investigating its role in other biological processes, such as autophagy and inflammation. In addition, the development of more selective and potent inhibitors of PI3Ks may provide new tools for studying the role of PI3K signaling pathways in various biological processes. Finally, the use of this compound in combination with other pharmacological agents may provide new therapeutic strategies for the treatment of cancer and other diseases.
合成方法
The synthesis of 3-{[4-(4-morpholinyl)phenyl]amino}-1-phenyl-2-buten-1-one involves several steps, including the condensation of 4-morpholinylbenzaldehyde with acetophenone, followed by the addition of 4-iodoaniline and subsequent reduction with lithium aluminum hydride. The final product is obtained by the reaction of the resulting intermediate with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
科学研究应用
3-{[4-(4-morpholinyl)phenyl]amino}-1-phenyl-2-buten-1-one has been widely used as a pharmacological tool to study the role of PI3K signaling pathways in various biological processes. It has been shown to inhibit the activation of Akt, a downstream effector of PI3K, and to induce apoptosis in cancer cells. This compound has also been used to investigate the role of PI3K in insulin signaling, cell migration, and angiogenesis.
属性
IUPAC Name |
(E)-3-(4-morpholin-4-ylanilino)-1-phenylbut-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-16(15-20(23)17-5-3-2-4-6-17)21-18-7-9-19(10-8-18)22-11-13-24-14-12-22/h2-10,15,21H,11-14H2,1H3/b16-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSQBOFYEDTRQE-FOCLMDBBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)NC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=CC=C1)/NC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(allyloxy)-2-methylbenzoyl]-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5318628.png)

![7-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5318641.png)

![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3,5-diiodo-4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5318656.png)


![6-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B5318681.png)
![2-(methoxycarbonyl)phenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B5318686.png)
![5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5318695.png)
![ethyl 4-[4-methyl-3-(piperidin-1-ylsulfonyl)benzoyl]piperazine-1-carboxylate](/img/structure/B5318699.png)
![4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-dimethylaniline](/img/structure/B5318701.png)
![1-{[4-(4-chlorophenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide](/img/structure/B5318702.png)
![(5-{1-[2-methoxy-2-(2-thienyl)ethyl]-1H-imidazol-2-yl}-2-furyl)methanol](/img/structure/B5318716.png)